molecular formula C25H33OP B1589798 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl CAS No. 255835-82-6

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Cat. No.: B1589798
CAS No.: 255835-82-6
M. Wt: 380.5 g/mol
InChI Key: YXJPHYNYXMEWKW-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is a phosphine ligand commonly used in various catalytic processes. This compound is known for its ability to facilitate cross-coupling reactions, making it a valuable tool in organic synthesis. Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and a methoxy group at the 2’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl typically involves the lithiation of a biphenyl precursor followed by the introduction of the dicyclohexylphosphino group. One common method includes the use of chlorodicyclohexylphosphine as a reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl exerts its effects involves its coordination to transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The phosphine ligand’s steric and electronic properties are crucial in determining the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

    XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl

    RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl

    CyJohnPhos: 2-(Dicyclohexylphosphino)biphenyl

Uniqueness

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

IUPAC Name

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJPHYNYXMEWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472949
Record name Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255835-82-6
Record name Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1 (535 mg, 2.03 mmol) in THF (20 mL) was cooled to −78° C. under argon, then n-BuLi (1.6 M in hexane, 1.35 mL, 2.16 mmol) was added dropwise. After 2.5 h at −78° C., a solution of chlorodicyclohexylphosphine (570 mg, 2.45 mmol) in THF (3 mL) was added over 10 min. The reaction mixture was then allowed to warm to room temperature overnight, then quenched with saturated aqueous NaHCO3 and concentrated in vacuo. The resulting aqueous suspension was extracted with ether (2×50 mL), and the combined ethereal layers were dried (Na2SO4), filtered and concentrated in vacuo. The resulting crude solid was recrystallized from ethanol to afford 420 mg (54%) of a white solid.
Name
1
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
570 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-2′methoxy-1,1′-biphenyl (535 mg, 2.03 mmol) in THF (20 mL) was cooled to −78° C. under argon, then n-BuLi (1.6 M in hexane, 1.35 mL, 2.16 mmol) was added dropwise. After 2.5 h at −78° C., a solution of chlorodicyclohexylphosphine (570 mg, 2.45 mmol) in THF (3 mL) was added over 10 min. The reaction mixture was then allowed to warm to room temperature overnight, then quenched with saturated aqueous NaHCO3 and concentrated in vacuo. The resulting aqueous suspension was extracted with ether (2×50 mL), and the combined ethereal layers were dried (Na2SO4), filtered and concentrated in vacuo. The resulting crude solid was recrystallized from ethanol to afford 420 mg (54 %) of a white solid.
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
570 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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